molecular formula C10H7NO2 B14762749 6H-[1,4]Dioxino[2,3-F]indole CAS No. 326-20-5

6H-[1,4]Dioxino[2,3-F]indole

Cat. No.: B14762749
CAS No.: 326-20-5
M. Wt: 173.17 g/mol
InChI Key: GBGCCMFMBRGOSC-UHFFFAOYSA-N
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Description

6H-[1,4]Dioxino[2,3-F]indole is a heterocyclic compound that features a fused ring system combining an indole and a dioxin moiety. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-[1,4]Dioxino[2,3-F]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6H-[1,4]Dioxino[2,3-F]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6H-[1,4]Dioxino[2,3-F]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-[1,4]Dioxino[2,3-F]indole is unique due to its fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indole derivatives.

Properties

CAS No.

326-20-5

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6H-[1,4]dioxino[2,3-f]indole

InChI

InChI=1S/C10H7NO2/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,11H

InChI Key

GBGCCMFMBRGOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC3=C(C=C21)OC=CO3

Origin of Product

United States

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